molecular formula C5H7N3O B2599170 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one CAS No. 2416230-66-3

7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one

Cat. No.: B2599170
CAS No.: 2416230-66-3
M. Wt: 125.131
InChI Key: QFCCOZVOLCQDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one is a high-purity chemical compound supplied at 95% purity. It features a spirocyclic scaffold incorporating a diaza heterocycle, a structure of significant interest in modern medicinal chemistry and drug discovery . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Research Applications and Value Spirocyclic N-containing heterocycles, such as this compound, are recognized as privileged structures in pharmaceutical development . The spiro[2.4]heptane core provides three-dimensional rigidity, which can be advantageous in exploring novel chemical space for drug design. Specifically, five-membered heterocycles with multiple nitrogen atoms are essential structural components in various antibacterial agents and other therapeutics, where they can critically influence the molecule's physicochemical properties, biological activity, and pharmacokinetic profile . Researchers may utilize this compound as a versatile synthetic intermediate or building block for constructing more complex molecules, studying structure-activity relationships (SAR), or developing new catalytic methodologies. Note on Data Availability Detailed information on the specific biological activity, mechanism of action, and unique applications for this exact compound is not currently available in the public scientific literature. The suggested research value is based on the established importance of its core structural motifs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5,6-diazaspiro[2.4]hept-4-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7-3/h1-2H2,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCCOZVOLCQDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=NNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 7 Amino 5,6 Diazaspiro 2.4 Hept 6 En 4 One

Reactivity of the Spirocyclic Cyclopropane (B1198618) Ring

The spiro[2.4]heptane system incorporates a highly strained cyclopropane ring fused to a five-membered ring. This inherent ring strain is a key driver of its chemical reactivity.

Ring-Opening Reactions and Cascade Transformations

The three-membered ring of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one is susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, nucleophiles, or radical initiators, as well as through thermal or photochemical activation. This reactivity is driven by the release of the significant strain energy of the cyclopropane ring. For instance, cascade reactions involving the ring-opening of spiro(nitrocyclopropane)oxindoles have been reported to proceed to form polyfunctionalized pyrazolo[3,4-b]indole derivatives. nih.gov Similarly, ring-opening cyclizations of related spirocyclopropanes have been achieved using various nucleophilic reagents.

Strain-Induced Reactivity Studies within the Spiro[2.4] System

The fusion of the cyclopropane ring to another ring system, as seen in the spiro[2.4]heptane core, influences the distribution of ring strain and, consequently, the reactivity. Studies on various spiro[2.4]heptane derivatives have provided insights into how this strain can be harnessed for synthetic transformations. The reactivity of these systems is often dictated by the substitution pattern on both the cyclopropane and the adjacent ring. For example, the synthesis and chemical reactions of spiro[2.4]hepta-4,6-dienes have been systematically studied, highlighting the unique reactivity conferred by the spirocyclic structure.

Reactions Involving the Diazaheterocyclic System

The 5,6-diazaspiro[2.4]hept-6-en-4-one moiety is a derivative of a pyrazolone (B3327878) or a pyridazinone, both of which are well-studied classes of heterocyclic compounds.

Rearrangement Reactions and Ring Transformations, including to Pyridazinones and Pyrazolone Derivatives

Heterocyclic systems of this nature are known to undergo a variety of rearrangement and ring-transformation reactions. Depending on the reaction conditions, the 5,6-diazaspiro[2.4]hept-6-en-4-one core could potentially rearrange to form more stable aromatic or pseudo-aromatic systems. For instance, related spiro[cycloalkane]pyridazinone derivatives have been synthesized and used as precursors for fused triazolo- and tetrazolo-pyridazine systems. mdpi.com Furthermore, the synthesis of various pyrazolone and fused pyrazole (B372694) derivatives often proceeds through intermediates that share structural similarities with the diazaheterocyclic core of the title compound. ekb.egmdpi.com

Transformations of the C-7 Amino Group

The primary amino group at the C-7 position is a versatile functional group that can undergo a wide range of chemical transformations. As a nucleophile, it can react with various electrophiles. Common reactions include acylation with acyl chlorides or anhydrides to form amides, alkylation with alkyl halides, and reaction with carbonyl compounds to form imines (Schiff bases), which can be subsequently reduced to secondary amines. The amino group can also be involved in the formation of other nitrogen-containing heterocycles. The synthesis of various bioactive molecules, such as 6-amino-2-thiaspiro nih.govnih.govheptane, often involves the strategic manipulation of an amino group on a spirocyclic scaffold. researchgate.net

Derivatization via Amine Reactivity

The primary amino group in this compound is expected to be the main site for derivatization. While specific examples for this exact molecule are scarce, the reactivity of amino groups on similar spirocyclic structures suggests that it can undergo a variety of chemical modifications. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery.

Condensation and Substitution Reactions at the Amino Site

The amino functional group is a nucleophile and is thus prone to condensation and substitution reactions. It is anticipated that this compound would react with various electrophiles such as aldehydes, ketones, and acyl chlorides.

For instance, condensation with a ketone or aldehyde would be expected to form a Schiff base, which could be a valuable intermediate for further synthetic transformations. Similarly, acylation of the amino group through reaction with an acyl chloride or an acid anhydride (B1165640) would yield the corresponding amide derivative. These types of reactions are common for primary amines and serve to introduce a wide range of functional groups, potentially altering the biological activity of the parent molecule.

While the specific reaction conditions and outcomes for this compound are not documented, the general principles of amine reactivity provide a theoretical framework for its potential chemical transformations. Further experimental studies are necessary to fully elucidate the chemical behavior of this compound.

Table of Potential Reactions and Products of this compound

Reactant ClassSpecific Reactant (Example)Expected Product Type
AldehydeBenzaldehydeSchiff Base
KetoneAcetoneSchiff Base
Acyl ChlorideAcetyl chlorideAmide
Acid AnhydrideAcetic anhydrideAmide

Derivatization and Structural Modification of the 7 Amino 5,6 Diazaspiro 2.4 Hept 6 En 4 One Scaffold

Synthesis of Analogues with Varied Substituents

The synthesis of analogues of the core scaffold can be achieved by modifying either the cyclopropane (B1198618) ring or the pyrazolone (B3327878) heterocycle. These modifications are crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of the molecule.

The cyclopropane ring, due to its inherent strain and unique electronic properties, offers several avenues for structural modification. These modifications can be introduced either during the synthesis of the spiro-ring system or through post-synthetic transformations.

One common strategy for forming substituted spirocyclopropanes involves the [2+1] cycloaddition of a carbene or carbene equivalent to an exocyclic methylene (B1212753) precursor, such as a 5-methylene-pyrazolinone. The nature of the substituents on the final cyclopropane ring is dictated by the structure of the carbene donor. For instance, the use of substituted diazo compounds in metal-catalyzed reactions can introduce a variety of functional groups.

Post-synthetically, the high ring strain of the cyclopropane moiety can be exploited for ring-expansion reactions. Spirocyclopropanes can undergo rearrangements to yield larger ring systems, a transformation often driven by the release of strain energy. For example, spiro-donor-acceptor cyclopropanes are known to undergo ring expansion with dipolarophiles, providing access to diverse spirocyclic scaffolds.

Modification TypeSynthetic ApproachReagents/ConditionsPotential Outcome on Scaffold
Introduction of Substituents Catalytic CyclopropanationSubstituted Diazoalkane (e.g., R-CHN₂), Rh(II) or Cu(I) catalystInstallation of alkyl, aryl, or ester groups on the cyclopropane ring.
Gem-Dihalogenation Haloform ReactionHaloform (e.g., CHCl₃), Strong Base (e.g., NaOH), Phase Transfer CatalystConversion of a ketone precursor to a gem-dihalocyclopropane.
Ring Expansion to Spirocyclobutane Pinacol-like RearrangementLewis Acid or Thermal Induction on an oxaspiro[2.2]pentane intermediateExpansion of the cyclopropane to a cyclobutanone ring, altering the core spiro[2.4] system.
Ring Opening/Functionalization Nucleophilic Ring OpeningNucleophiles (e.g., amines, isocyanates) on activated spirocyclopropanes (e.g., spiro[cyclopropane-1,3′-oxindoles])Cleavage of the C-C bond in the cyclopropane ring to introduce functionalized side chains. nih.gov

The aminopyrazolone portion of the scaffold provides multiple sites for functionalization, including the two nitrogen atoms of the pyrazole (B372694) core and the exocyclic amino group. Such modifications are essential for modulating properties like solubility, hydrogen bonding capacity, and receptor interaction.

N-alkylation of the pyrazole ring is a common derivatization strategy. Reactions can proceed under basic conditions using alkyl halides or under acidic conditions with electrophiles like trichloroacetimidates. semanticscholar.orgmdpi.comsemanticscholar.org With unsymmetrical pyrazoles, regioselectivity can be an issue, often controlled by steric factors, leading to a mixture of N1 and N2 isomers. mdpi.comsemanticscholar.org

The exocyclic amino group is another key handle for derivatization. Standard reactions such as acylation, sulfonylation, and reductive amination can be employed to introduce a wide array of substituents. Furthermore, the 5-aminopyrazole motif is a well-established precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, through condensation reactions with bielectrophilic partners. beilstein-journals.orgnih.gov

Position of FunctionalizationReaction TypeTypical ReagentsPotential Product Class
Ring Nitrogen (N5/N6) N-AlkylationAlkyl Halide, Base (e.g., K₂CO₃); or R-O-C(CCl₃)=NH, Brønsted AcidN-Alkyl or N-Benzyl derivatives. semanticscholar.orgmdpi.comgoogle.com
Ring Nitrogen (N5/N6) N-ArylationAryl Halide, Cu(I) catalyst, Base (Ullmann coupling)N-Aryl derivatives. chim.it
Amino Group (at C7) AcylationAcyl Chloride or Anhydride (B1165640), BaseAmide derivatives.
Amino Group (at C7) SulfonylationSulfonyl Chloride, BaseSulfonamide derivatives.
Amino Group (at C7) Condensation/Cyclizationβ-Ketonitriles, AldehydesFused pyrazolo[3,4-b]pyridine systems. beilstein-journals.orgnih.gov

Stereoselective Synthesis of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one Derivatives

The spirocyclic nature of the scaffold creates a chiral center at the junction of the two rings. Controlling the absolute stereochemistry at this center is critical, as enantiomers of bioactive molecules often exhibit different pharmacological profiles.

The most effective method for establishing the stereochemistry of the spirocenter is through catalytic asymmetric cyclopropanation. This approach typically involves the reaction of a prochiral 5-methylene-pyrazolinone with a diazo compound in the presence of a chiral catalyst.

Dirhodium tetracarboxylate complexes are particularly effective catalysts for these transformations. nih.gov By employing chiral ligands, such as those in the dirhodium tetrakis(triphenylcyclopropanecarboxylate) (Rh₂(TPCP)₄) family, high levels of both enantioselectivity and diastereoselectivity can be achieved. nih.gov The choice of catalyst can be tuned to favor the formation of a specific diastereomer and enantiomer, providing precise control over the spirocenter's configuration. nih.gov These reactions are often highly efficient, capable of achieving high turnovers and producing enantioenriched spirocyclopropanes in excellent yields. nih.gov

Catalyst/MethodSubstrate ExampleStereochemical OutcomeKey Findings
Chiral Dirhodium Catalyst (e.g., Rh₂(S-p-PhTPCP)₄) Exocyclic Methylene Heterocycle + AryldiazoacetateHigh ee (up to 99%) and dr (up to 11:1). nih.govCatalyst demonstrates excellent control over both enantioselectivity and diastereoselectivity in forming azaspiro[n.2]alkanes. nih.gov
Chiral Phosphonium Salt Catalyst 3-Alkenyl-oxindole + α-BromoketoneHigh ee (up to 97%) and dr (>20:1). rsc.orgBifunctional catalyst enables asymmetric [2+1] cyclopropanation to form complex bis-spiro skeletons. rsc.org
Chiral Rh(III) Complex α,β-Unsaturated 2-Acylimidazole + Vinyl Sulfoxonium YlideHigh ee (up to 99%) and dr (>20:1). acs.orgMichael addition-initiated ring closure provides an efficient route to highly functionalized chiral cyclopropanes. acs.org

Once the chiral spirocenter is established, it can exert significant stereochemical influence on subsequent reactions, a phenomenon known as diastereocontrol. The rigid, three-dimensional structure of the spiro[2.4]heptane system creates distinct steric environments on either face of the heterocyclic ring.

Reagents will preferentially approach the pyrazolone ring from the face that is less sterically hindered by the adjacent cyclopropane ring. For example, the reduction of the C4-ketone or electrophilic addition across the C6-C7 double bond would be expected to proceed with high diastereoselectivity, leading to a specific configuration of the newly formed stereocenters relative to the existing spiro atom.

This inherent facial bias can be exploited to synthesize complex derivatives with multiple, well-defined stereocenters. Intramolecular reactions, where a substituent on one ring is designed to react with a functional group on the other, are particularly powerful in this context, as the proximity and fixed orientation imposed by the spiro-fusion can lead to highly stereospecific cyclizations.

Transformation TypePositionExpected Stereochemical InfluenceExample Outcome
Ketone Reduction C4-CarbonylThe hydride reagent would attack from the face opposite the cyclopropane ring.Formation of a single diastereomer of the corresponding alcohol.
Addition to Alkene C6=C7 Double BondElectrophiles or radicals would add to the less sterically encumbered face.Diastereoselective formation of new C-C or C-X bonds.
Intramolecular Cyclization Side chains on both ringsThe rigid spiro backbone pre-organizes the transition state.Formation of a new fused ring system with predictable stereochemistry.
Alkylation of Enolate C3-Position (if applicable)The electrophile would be directed by the spiro center to one face of the enolate.Diastereoselective installation of a substituent adjacent to the carbonyl.

Spectroscopic and Advanced Structural Characterization of 7 Amino 5,6 Diazaspiro 2.4 Hept 6 En 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the complete structural assignment of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one.

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropane (B1198618) ring, the methylene (B1212753) protons of the pyrazolinone ring, and the amine protons. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the protons on the cyclopropane ring would likely appear in the upfield region, characteristic of strained ring systems. The amine protons would likely present as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the pyrazolinone ring (expected in the downfield region, ~160-180 ppm), the spiro carbon, the carbons of the cyclopropane ring, and the carbon atom bearing the amino group.

Two-Dimensional (2D) NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of the protons within the cyclopropane and pyrazolinone rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon signals.

The stereochemistry of this compound, particularly at the spiro center and the carbon bearing the amino group, could be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons that are in close proximity, which can help to determine their relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn would confirm the elemental composition of this compound. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Furthermore, by analyzing the fragmentation pattern observed in the mass spectrum (e.g., through MS/MS experiments), it would be possible to deduce the connectivity of the molecule and identify characteristic fragments, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. Crucially, X-ray crystallography can be used to determine the absolute stereochemistry of a chiral molecule, providing an unambiguous three-dimensional representation of its structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would be used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching vibration of the pyrazolinone ring (around 1650-1700 cm⁻¹), and C-N and C-C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. For instance, the C=N bond of the pyrazolinone ring might show a strong Raman signal.

Theoretical and Computational Studies on 7 Amino 5,6 Diazaspiro 2.4 Hept 6 En 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one, Density Functional Theory (DFT) would be the most probable method of choice for analyzing its electronic structure. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap would suggest higher reactivity. Furthermore, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, the amino group would be expected to influence the electron density distribution significantly.

Molecular Electrostatic Potential (MESP) maps would also be generated to visualize the electron density distribution and identify regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Predicted Value Significance
HOMO Energy (Value in eV) Indicates electron-donating ability
LUMO Energy (Value in eV) Indicates electron-accepting ability
HOMO-LUMO Gap (Value in eV) Relates to chemical reactivity and stability

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Mechanistic Investigations of Reaction Pathways

Computational methods are powerful tools for elucidating reaction mechanisms, providing insights that can be difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Energy Profiles

For example, the synthesis or further functionalization of this molecule would involve specific reaction steps. Computational analysis could pinpoint the rate-determining step and provide a detailed geometric and electronic structure of the transition state.

Examination of Regioselectivity and Stereoselectivity in Transformations

Many chemical reactions can yield multiple products (isomers). Computational chemistry can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies of the different possible reaction pathways leading to different isomers, the most favorable pathway and therefore the major product can be predicted. For a chiral molecule like this compound, understanding the factors that control stereoselectivity in its reactions would be crucial for its potential applications.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve searching for all possible low-energy conformations. This can be achieved through systematic or stochastic conformational searches.

Once the stable conformers are identified, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a solvent). These simulations would reveal the flexibility of the spirocyclic ring system and the preferred orientations of the amino group.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and the determined structure. For this compound, the following spectroscopic parameters could be computationally predicted:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of the nuclei. These predicted shifts would be instrumental in confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C=O, N-H, C-N) can be calculated. This would help in the interpretation of experimental IR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Experimental Value
¹H NMR Chemical Shift (ppm) for specific protons (To be determined)
¹³C NMR Chemical Shift (ppm) for specific carbons (To be determined)
IR Vibrational Frequency (cm⁻¹) for C=O stretch (To be determined)

Note: This table illustrates the type of data that would be generated and compared. Actual values are not available in the current literature.

Future Research Directions and Untapped Potential in the Chemistry of 7 Amino 5,6 Diazaspiro 2.4 Hept 6 En 4 One

Development of Novel Catalytic Methodologies for Synthesis

The efficient construction of the 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one framework presents a significant synthetic challenge, necessitating the development of sophisticated catalytic strategies. Future research will likely focus on methodologies that can control stereochemistry and maximize atom economy.

Transition-Metal Catalysis: Palladium-catalyzed domino reactions are a powerful tool for rapidly assembling complex polycyclic molecules from simple starting materials. researchgate.net Future efforts could explore a palladium-catalyzed cascade approach, potentially involving an initial C-H activation step followed by intramolecular cyclization to form the spirocyclic core. researchgate.net Similarly, ruthenium-based catalysts, noted for their efficacy in asymmetric hydrogenation, could be adapted for the enantioselective synthesis of precursors to the target spiro compound. nih.gov

Organocatalysis: Chiral phosphoric acids and other organocatalysts have proven effective in controlling enantioselectivity in cyclization reactions to form spiro-fused heterocycles. rsc.org A promising research direction would be the development of an organocatalytic [3+2] cycloaddition or a Michael-addition-initiated ring-closure cascade to assemble the diazaspiro[2.4]heptenone ring system.

Phase-Transfer Catalysis (PTC): PTC offers a practical and scalable method for synthesizing spiro heterocycles by facilitating reactions between reagents in different phases. ekb.eg A potential PTC-based synthesis of this compound could involve the reaction of a cyclopropane-containing active methylene (B1212753) compound with a suitable diazo precursor under biphasic conditions, using a catalyst like tetrabutylammonium bromide (TBAB). ekb.eg

Table 1: Comparison of Potential Catalytic Methodologies

Catalytic System Potential Advantages Key Research Challenge
Palladium Catalysis High efficiency in C-C and C-N bond formation; potential for domino reactions. researchgate.net Catalyst sensitivity, cost, and removal of metal traces from the final product.
Organocatalysis Metal-free, lower toxicity, high enantioselectivity. rsc.org Catalyst loading, reaction times, and scalability.
Phase-Transfer Catalysis Operational simplicity, mild reaction conditions, scalability. ekb.eg Limited scope for complex stereochemical control.
Ruthenium Catalysis Excellent for asymmetric hydrogenation of key intermediates. nih.gov Narrower range of applicable reaction types compared to palladium.

Exploration of Cascade and Domino Reactions for Enhanced Molecular Complexity

Cascade and domino reactions represent an ideal strategy for constructing complex molecules like this compound in a single, efficient operation. chemrxiv.org These processes, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, enhance synthetic efficiency and reduce waste.

Future research could focus on designing a multi-component reaction (MCR) for the synthesis of the target scaffold. Microwave-assisted MCRs have emerged as a powerful tool for rapidly assembling complex spiro heterocycles. rsc.org A hypothetical four-component reaction could involve a cyclopropane-derived precursor, a hydrazine equivalent, a keto-acid derivative, and an ammonia source, which upon heating could converge to form the desired product.

Another promising avenue is the investigation of Lewis acid-promoted cascade reactions. For instance, a process could be initiated by the reaction of a donor-acceptor cyclopropane (B1198618) with a pyrazoline precursor, where the Lewis acid activates the cyclopropane ring, leading to a cascade of ring-opening and cyclization events to furnish the final spirocyclic structure. nih.gov Such a reaction could potentially involve one activated cyclopropane ring activating another, leading to highly functionalized structures. nih.gov

Table 2: Hypothetical Cascade Pathways for Synthesis

Reaction Type Key Precursors Proposed Mechanism Potential for Complexity
Microwave-Assisted MCR Cyclopropyl β-ketoester, Hydrazine, Glyoxalic acid, Ammonia Sequential condensation and intramolecular cyclization under microwave irradiation. rsc.org High; allows for rapid library synthesis by varying four components.
Lewis Acid-Promoted Cascade Donor-acceptor cyclopropane, Acylhydrazine Lewis acid-mediated ring-opening of the cyclopropane followed by intramolecular condensation/cyclization. nih.gov Moderate; primarily builds the core scaffold.
[3+2] Cycloaddition Cascade Cyclopropylidene-containing dipolarophile, Diazo compound Initial cycloaddition to form the pyrazoline ring, followed by in-situ functionalization and cyclization to form the lactam. High; potential to set multiple stereocenters in a single step.

Advanced Derivatization Strategies for Accessing Architecturally Diverse Analogs

The core structure of this compound possesses multiple reactive sites, offering numerous opportunities for derivatization to generate a library of architecturally diverse analogs. The rigidity of the spiro junction allows for the precise spatial arrangement of substituents, which is a key feature in designing molecules for specific biological targets. mdpi.com

Functionalization of the Amino Group: The primary amino group at the C7 position is a prime handle for derivatization. Standard N-acylation, N-alkylation, and N-arylation reactions could introduce a wide variety of substituents. Furthermore, reductive amination or condensation with aldehydes and ketones could lead to the formation of Schiff bases and secondary amines, expanding the structural diversity.

Modification of the Lactam Ring: The dihydropyrazolone ring contains an N-H group and a carbonyl group. The nitrogen atom can be alkylated or arylated under appropriate basic conditions. The carbonyl group could potentially undergo reactions such as Wittig olefination or conversion to a thione, further modifying the heterocyclic core.

Reactions involving the Cyclopropane Ring: While generally stable, the strained cyclopropane ring can participate in ring-opening reactions under specific catalytic or thermal conditions. This could serve as a strategy to convert the spirocyclic scaffold into different, more complex fused-ring systems.

Table 3: Potential Derivatization Strategies

Site of Derivatization Reaction Type Example Reagents Resulting Functional Group
C7-Amino Group N-Acylation Acetyl chloride, Benzoyl chloride Amide
N-Alkylation Methyl iodide, Benzyl bromide Secondary/Tertiary Amine
Reductive Amination Acetone, Sodium borohydride Isopropylamine
Lactam N-H N-Arylation Phenylboronic acid, Copper catalyst N-Aryl lactam
Lactam C=O Thionation Lawesson's reagent Thiocarbonyl

Computational Design and Prediction of Novel Spiro-Fused Diazaheterocyclic Architectures

Computational chemistry is an indispensable tool for accelerating the discovery and development of novel molecular architectures. In the context of this compound and its analogs, computational methods can provide deep insights into reaction mechanisms, predict molecular properties, and guide the design of new synthetic targets.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the transition states and reaction pathways of the proposed catalytic and cascade reactions. researchgate.net This understanding can help in optimizing reaction conditions, selecting the most effective catalysts, and predicting the stereochemical outcomes of synthetic transformations.

Virtual Screening and Property Prediction: Once a virtual library of analogs is designed based on the derivatization strategies, computational tools can be used to predict their physicochemical properties, such as solubility, stability, and electronic characteristics. For potential therapeutic applications, molecular docking studies can be performed to evaluate the binding affinity of these novel spiro compounds to biological targets like enzymes or receptors. beilstein-journals.orgnih.gov This in silico screening can prioritize the most promising candidates for synthesis and experimental testing.

Design of Novel Scaffolds: Beyond simple derivatization, computational methods can be used to design entirely new spiro-fused diazaheterocyclic architectures. By exploring different ring sizes, heteroatom placements, and substitution patterns in silico, researchers can identify novel, stable, and synthetically accessible scaffolds with desirable electronic and steric properties before committing resources to laboratory synthesis.

Table 4: Application of Computational Tools

Computational Tool Application Area Specific Goal
Density Functional Theory (DFT) Reaction Mechanism Studies Elucidate transition states for novel catalytic syntheses; predict regioselectivity. researchgate.net
Molecular Docking Drug Discovery Predict binding modes and affinities of analogs to protein targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Lead Optimization Correlate structural features with predicted biological activity to guide analog design.
Molecular Dynamics (MD) Simulation Conformational Analysis Analyze the conformational flexibility and stability of the spirocyclic system in different environments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the spirocyclic core of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound’s spirocyclic structure can be synthesized via cyclopropanation reactions or [3+2] annulation strategies. For example, spirocyclopropane derivatives are accessible through halogenation-initiated ring closure (MHIRC) using benzylidenemalononitriles and aryl isoxazolones under mild conditions (e.g., room temperature, 24–48 hours) . Optimization involves adjusting solvent polarity (e.g., DCM vs. acetonitrile), stoichiometry of reagents, and temperature to improve yield and stereoselectivity. Reaction progress should be monitored via TLC and characterized by 1H^1H NMR to confirm cyclopropane ring formation .

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

  • Methodology :

  • 1H^1H NMR : Resolves proton environments in the spirocyclic system (e.g., methyl groups, NH2_2 signals). Coupling constants confirm stereochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH2_2 bends at ~1600 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of CO or NH2_2 groups) .
  • X-ray Crystallography : Definitive proof of spirocyclic geometry and bond angles .

Q. How can in vitro bioactivity assays evaluate the anticonvulsant potential of diazaspiro derivatives?

  • Methodology : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Administer derivatives at 10–50 mg/kg doses intraperitoneally. Monitor seizure latency and compare ED50_{50} values against standards like phenytoin. Neurotoxicity is assessed via rotorod tests. For example, sulfonamide-functionalized derivatives showed ED50_{50} = 12.5 mg/kg in MES models with low neurotoxicity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) guide the design and reactivity prediction of diazaspiro compounds?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-deficient spirocyclic carbons in 7-Amino-5,6-diazaspiro derivatives are prone to nucleophilic attacks, enabling rational modifications (e.g., introducing electron-withdrawing groups) to enhance reactivity in catalytic cycles . Molecular docking simulations further predict binding affinities to biological targets (e.g., GABA receptors) .

Q. How can researchers resolve discrepancies in bioactivity data between structurally similar diazaspiro derivatives?

  • Methodology :

  • Structural Analysis : Compare substituent effects (e.g., methyl vs. fluorophenyl groups) using SAR studies. For instance, 4-fluorophenyl derivatives showed enhanced anticonvulsant activity due to improved lipophilicity and blood-brain barrier penetration .
  • Data Normalization : Control for batch-to-batch variations in purity (e.g., HPLC >98%) and solvent residues (verified via 1H^1H NMR) .
  • Mechanistic Studies : Use radiolabeled analogs to track metabolic stability or protein binding in vivo .

Q. What strategies enhance the catalytic activity of diazaspiro compounds in asymmetric synthesis?

  • Methodology :

  • Chiral Modifications : Introduce enantiopure substituents (e.g., (R)- or (S)-binaphthyl groups) to the spirocyclic core to induce asymmetry in organocatalytic reactions .
  • Coordination with Metals : Utilize Pd/MWCNT nanocomposites to stabilize spirocyclic intermediates, improving turnover frequency in cross-coupling reactions .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance solubility of diazaspiro catalysts, while additives like trifluoroacetic acid (TFA) stabilize transition states .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines; all referenced studies are peer-reviewed .
  • Methodological rigor is emphasized, including replication protocols (e.g., triplicate runs in bioassays) and error analysis (e.g., ±5% in ED50_{50} calculations).

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